molecular formula C14H19ClN2O B3530861 N-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide

N-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide

Cat. No. B3530861
M. Wt: 266.76 g/mol
InChI Key: SSZYDKSOBUQXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, commonly known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPCA belongs to the class of piperidine derivatives and has been found to possess various pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of CPCA is not fully understood. However, it has been proposed that CPCA acts by inhibiting the activity of voltage-gated sodium channels in the nervous system. This inhibition leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain transmission and inflammation.
Biochemical and Physiological Effects:
CPCA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and migraine. CPCA has also been found to reduce seizure activity in animal models of epilepsy. Additionally, CPCA has been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

CPCA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of pharmacological effects that make it useful for studying various disease models. However, CPCA also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, CPCA has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

For the study of CPCA include the development of more potent and selective analogs, the study of its long-term effects, and the determination of its safety and efficacy in humans.

Scientific Research Applications

CPCA has been extensively studied for its potential therapeutic applications. It has been found to possess analgesic, anti-inflammatory, and anticonvulsant effects. CPCA has also been studied for its potential use in the treatment of neuropathic pain, migraine, and epilepsy. Additionally, CPCA has been found to exhibit antibacterial and antifungal activities.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZYDKSOBUQXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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